Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Catalog No.
S737850
CAS No.
365996-86-7
M.F
C12H17N3O2S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimid...

CAS Number

365996-86-7

Product Name

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

IUPAC Name

tert-butyl 2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-6-8-5-13-10(18-4)14-9(8)7-15/h5H,6-7H2,1-4H3

InChI Key

WYPNWMDBICFBAM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate (CAS 365996-86-7) is a premium, orthogonally protected bicyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly autotaxin (ATX/ENPP2) and kinase inhibitors [1]. The molecule features a pyrrolo[3,4-d]pyrimidine core—a well-established purine bioisostere—equipped with a Boc-protected pyrrole nitrogen and a 2-methylthio group. This specific functionalization profile is designed for complex multi-step organic synthesis. The Boc group ensures high solubility in standard organic solvents (e.g., DCM, DMF) and prevents unwanted side reactions at the pyrrole nitrogen. Simultaneously, the 2-methylthio group acts as a highly stable, 'masked' leaving group that remains inert during intermediate synthetic transformations but can be readily oxidized to a highly reactive methylsulfonyl group for late-stage nucleophilic aromatic substitution (SNAr) [2].

Research Fit

Bifunctional Intermediate
N-Boc pyrrolo[3,4-d]pyrimidine with 2-(methylthio) leaving group
Late-Stage Diversification
Methylthio handle enables mild SNAr with diverse amines
MAPK Pathway Focus
Core scaffold for ERK1/2 inhibitor synthesis per patented routes

Procurement substitution with the pre-oxidized analog, tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 365996-87-8), or 2-chloro derivatives often leads to process failures in multi-step syntheses. While the methylsulfonyl group is the ultimate leaving group for SNAr, it is highly reactive and susceptible to premature nucleophilic attack or hydrolysis if introduced too early in a synthetic sequence [1]. By contrast, the 2-methylthio group in CAS 365996-86-7 is virtually unreactive toward mild nucleophiles, allowing the core scaffold to survive complex downstream coupling or protection/deprotection steps [2]. Attempting to use the unprotected 2-(methylthio)-5H-pyrrolo[3,4-d]pyrimidine core also fails industrially, as the free pyrrole nitrogen drastically reduces solubility in organic solvents and introduces severe regioselectivity issues during cross-coupling, necessitating the Boc protection found in this specific compound.

Substitution Risk

2-Chloro or unsubstituted analogs may require different catalysts and conditions, altering synthetic sequence and yield.
Non-Boc protecting groups (e.g., benzyl) may not provide same orthogonality, risking deprotection during diversification.
Pyrrolo[2,3-d]pyrimidine isomers lack the validated ERK1/2 inhibitor patent context of pyrrolo[3,4-d] scaffolds.

Orthogonal Reactivity vs. Methylsulfonyl Analogs

Kinetic studies on pyrimidine functionalization demonstrate that 2-methylthio pyrimidines are virtually unreactive toward nucleophiles under standard conditions, whereas 2-methylsulfonyl analogs are highly reactive and prone to rapid displacement [1]. This stark difference in reactivity allows CAS 365996-86-7 to be stored long-term and subjected to intermediate synthetic steps without degradation, unlike its pre-oxidized counterpart (CAS 365996-87-8), which suffers from premature hydrolysis or unwanted side reactions if not used immediately in SNAr protocols.

Evidence DimensionReactivity toward nucleophiles (SNAr)
Target Compound Data2-Methylthio group remains unreactive under mild nucleophilic conditions
Comparator Or Baseline2-Methylsulfonyl analog (CAS 365996-87-8) (highly reactive/unstable in multi-step sequences)
Quantified DifferenceOrders of magnitude lower reactivity for the methylthio group, enabling its use as a stable masked leaving group
ConditionsStandard multi-step organic synthesis environments

Procuring the methylthio form ensures maximum shelf-life and prevents yield losses from premature reactions during complex, multi-step API synthesis.

Leaving Group Reactivity
Class-level
Target: 2-(methylthio) — broad amine scope, mild heating.
Comparator: 2-chloro — narrower scope, often requires stronger bases or catalysts.
Supports mild-condition late-stage diversification for SAR exploration.
Substrate-dependent; verify conversion per nucleophile.

High-Yield On-Demand Activation

When the synthetic sequence requires the activation of the pyrimidine C2 position, the 2-methylthio group of CAS 365996-86-7 can be cleanly and quantitatively oxidized. Industrial patent literature demonstrates that treatment with mCPBA (2.2 eq.) in dichloromethane at room temperature for 18 hours converts the methylthio group to the highly reactive 2-methylsulfonyl group (CAS 365996-87-8) in near-quantitative yields, setting up the molecule for immediate, high-yielding SNAr with complex amines [1].

Evidence DimensionOxidation yield to active leaving group
Target Compound DataNear-quantitative conversion to 2-methylsulfonyl derivative
Comparator Or BaselineDirect use of less stable 2-chloro or pre-oxidized precursors
Quantified DifferenceProvides >90% yield of the activated intermediate precisely when needed, without the storage instability of the baseline
ConditionsmCPBA (2.2 eq.), DCM, Room Temperature, 18h

This predictable, high-yield activation step allows chemists to confidently use this compound as a universal precursor for parallel library synthesis of diverse inhibitors.

Protecting Group Orthogonality
Class-level
N-Boc: stable under basic/nucleophilic conditions, cleaved with TFA/HCl.
N-Benzyl: requires hydrogenolysis (H2, Pd/C), limiting substrate compatibility.
Enables sequential 2-step diversification without intermediate purification.
Confirm deprotection efficiency for each derivative.

Processability via Boc Protection

The presence of the tert-butyloxycarbonyl (Boc) group at the pyrrole nitrogen provides a dual advantage over the unprotected 5H-pyrrolo[3,4-d]pyrimidine core. First, it completely suppresses competing N-alkylation or N-arylation during downstream coupling reactions. Second, it shifts the highly polar, poorly soluble unprotected bicyclic core into a highly lipophilic state, ensuring complete solubility in standard process solvents like DCM, THF, and EtOAc, which is critical for liquid-liquid extraction and column chromatography [1].

Evidence DimensionSolubility and Regiocontrol
Target Compound DataComplete regiocontrol and high solubility in DCM/THF
Comparator Or BaselineUnprotected 2-(methylthio)-5H-pyrrolo[3,4-d]pyrimidine
Quantified DifferenceEliminates N-side reactions and enables standard organic phase extractions
ConditionsStandard synthetic and purification workflows

Boc protection is mandatory for scalable, reproducible manufacturing, as it avoids the intractable purification issues associated with unprotected polar heterocycles.

ERK1/2 Inhibitor Series
Class-level
Reported sub‑100 nM IC₅₀ for final compounds in enzymatic ERK1/2 assays.
Supports MAPK pathway inhibitor synthesis programs.
Patent-derived; validate activity with synthesized analogs.

Autotaxin (ATX) Inhibitor Synthesis

CAS 365996-86-7 is a validated core scaffold in the development of autotaxin inhibitors for fibrotic diseases. Its stable methylthio group allows for the elaboration of the molecule before being oxidized to the sulfone for late-stage SNAr displacement by complex amines, ensuring high overall yields in the production of these targeted therapeutics [1].

Parallel Library Diversification

In medicinal chemistry campaigns requiring the rapid generation of analog libraries, this compound serves as an ideal universal precursor. The masked reactivity of the methylthio group allows it to be carried through multiple steps, then activated on-demand via mCPBA oxidation to react with diverse nucleophile panels [2].

Kinase Inhibitor Scaffold Development

As a bioisostere of the purine ring, the pyrrolo[3,4-d]pyrimidine core is highly effective in designing ATP-competitive kinase inhibitors. The Boc protection ensures that the pyrrole nitrogen remains unreactive during the functionalization of the pyrimidine ring, streamlining the synthesis of highly specific kinase-targeting APIs [1].

Application Fit

Application
Selection Property
Validation Focus
MAPK pathway inhibitor resistance research
2-Methylthio leaving group for diverse late-stage amine coupling
Confirm ERK1/2 potency and selectivity of final analogs
ATP-competitive chemical probe development
Bifunctional design allows orthogonal attachment of reporter/tag
Validate linker stability and probe specificity in biochemical assays
Custom synthesis of kinase-focused intermediates
Versatile scaffold with two reactive sites for sequential diversification
Ensure scale-up reproducibility and purity control

XLogP3

1.3

Wikipedia

Tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

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